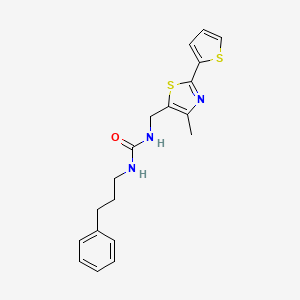

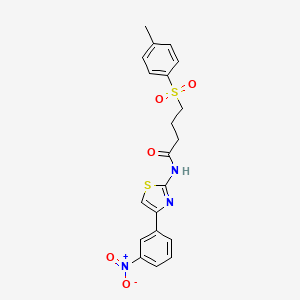

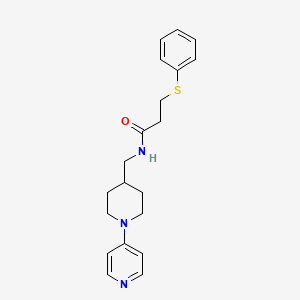

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the thiazolylurea family and is commonly referred to as MTU. MTU has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In

Applications De Recherche Scientifique

Non-racemic Atropisomeric (Thio)ureas as Anion Receptors

Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas exhibit enantioselective anion receptor activity for amino-acid derivatives, showing modest enantioselectivities. These compounds' binding constants with N-protected amino acid salts were determined, revealing unexpected findings that association constants were smaller with thiourea than with corresponding urea, attributed to differences in their conformation and intramolecular hydrogen bonding patterns, suggesting implications in bifunctional organocatalysis (Roussel et al., 2006).

Synthesis of Urea Derivatives under Microwave Irradiation

A method was developed for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions using microwave irradiation. This efficient synthesis approach under microwave irradiation offers a more time-effective method compared to conventional heating (Li & Chen, 2008).

Urea Derivatives in Plant Biology

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) exhibit cytokinin-like activity, influencing cell division and differentiation in plant morphogenesis studies. Recent research has identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, contributing significantly to understanding plant biology and improving agricultural practices (Ricci & Bertoletti, 2009).

Anion Tuning in Hydrogel Formation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's morphology and rheology dependent on the anion identity. This study demonstrates the potential of tuning physical properties of gels through anionic variation, showcasing the utility of urea derivatives in material science for developing responsive, tunable hydrogel systems (Lloyd & Steed, 2011).

Flexible Ureas as Acetylcholinesterase Inhibitors

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and evaluated for their antiacetylcholinesterase activity, aiming to optimize the spacer length for effective enzyme inhibition. This research highlights the therapeutic potential of urea derivatives in developing treatments for diseases like Alzheimer's by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).

Propriétés

IUPAC Name |

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2/c1-14-17(25-18(22-14)16-10-6-12-24-16)13-21-19(23)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZZZSRJDQLKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2871681.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871686.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)

![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)

![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)